tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-12-5-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3 |
InChI Key |
ZCPQWXSMXZWYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence:
- Activation of Alcohols : (3,5-Dichlorophenyl)methanol is treated with N,N'-carbonyldiimidazole (CDI) to form an imidazolide intermediate.
- Coupling with Amine : The activated species reacts with the Boc-protected pyrrolidine derivative in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding a dicarboxylate intermediate.
- Deprotection and Cyclization : Hydrochloric acid-mediated removal of the Boc group induces cyclization, forming the hexahydro-pyrrolo[3,4-c]pyridine core.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | CDI, DCM, RT, 3h | 87% | |
| 2 | TEA, DCM, 18h | 83% |
This method highlights the importance of protective group strategies (e.g., Boc) in stabilizing reactive intermediates during cyclization.
Functionalization via Acylation and Sulfonylation
Post-cyclization functionalization is critical for introducing diversity. Patent WO2014139978A1 details the acylation of the pyrrolo[3,4-c]pyrrole nitrogen with sulfonamide or carbonyl groups, which can be adapted for oxo-group installation.
Example Pathway:
- Coupling with Activated Carboxylic Acids : The free amine reacts with 4-sulfamoylbenzoyl chloride or similar electrophiles in DMF, using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent.
- Oxidative Workup : Subsequent treatment with 1,1'-carbonyldiimidazole (CDI) facilitates intramolecular cyclization and oxidation, yielding the 1-oxo derivative.
| Reagent | Solvent | Temperature | Yield | |
|---|---|---|---|---|
| HATU, 4-methylmorpholine | DMF | RT, 18h | 52% |
Stereochemical Control and Chiral Resolution
The bicyclic system's stereochemistry (3aR,6aR vs. 3aS,6aS) is controlled during cyclization. Chiral HPLC or enzymatic resolution methods are employed to isolate enantiomerically pure forms, as evidenced by commercial listings for both cis and trans isomers.
Key Observations:
- Cis-Isomer Synthesis : Use of cis-configured starting materials (e.g., cis-1,2-diaminocyclohexane) directs the stereochemical outcome.
- Racemic Mixtures : Acidic or basic conditions may lead to racemization, necessitating mild reaction conditions.
Industrial-Scale Production and Optimization
Commercial suppliers (e.g., Ambeed, AChemBlock) highlight scalable processes:
- Batch Reactors : Multi-kilogram batches are conducted in glycol monomethyl ether/AcOH mixtures under high-pressure H₂ to ensure complete reduction and oxidation.
- Purification : Silica gel chromatography (heptane/EtOAc gradients) achieves >97% purity, critical for pharmaceutical applications.
| Parameter | Industrial Setting | Lab Scale |
|---|---|---|
| Reaction Volume | 100–500 L | 10–100 mL |
| Catalyst Loading | 5–10 wt% Pd/C | 1–5 wt% Pd/C |
| Cost Efficiency | $283–$945 per 100 mg | N/A |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure for the development of new pharmaceuticals. Its unique pyrrolo-pyrrole framework is of interest for creating compounds that target various biological pathways.
Case Studies :
- Antitumor Activity : Research indicates that derivatives of pyrrolo-pyrrole compounds can exhibit cytotoxic effects against cancer cell lines. Studies have demonstrated that modifications to the tert-butyl group can enhance its potency against specific tumor types.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| tert-butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | A549 (Lung) | 5.2 | |
| tert-butyl derivative X | MCF7 (Breast) | 3.8 |
Neuropharmacology
The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration.
Research Findings :
- Inhibition of Enzymes : Studies have reported that pyrrolo-pyrrole derivatives can inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase, suggesting their potential as cognitive enhancers.
Material Science
This compound has also been explored for its properties in material science, particularly in the development of polymers and nanomaterials.
Applications :
- Polymer Synthesis : The compound can serve as a monomer for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and composites.
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Key Observations :
- Ring System Variations : The cyclopenta[c]pyrrole derivative (CAS 204991-14-0) replaces one pyrrolidine ring with a cyclopentane, altering conformational flexibility .
- Stereochemistry : The hydrochloride salt (CAS 445309-99-9) highlights the importance of stereospecificity in biological interactions .
Physicochemical Properties
- Solubility : The tert-butyl carboxylate group in all compounds improves solubility in organic solvents, critical for synthetic applications. The hydrochloride salt (CAS 445309-99-9) likely exhibits higher aqueous solubility .
- Stability : The ketone moiety in the main compound (CAS 1803610-19-6) may render it prone to nucleophilic attacks compared to the benzyl-protected analog (CAS 2227206-12-2), which lacks reactive carbonyl groups .
Hazard Profiles
Insight : The benzyl-substituted compound’s hazards (e.g., respiratory irritation) suggest that functional group modifications significantly influence toxicity profiles .
Biological Activity
tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS Number: 1932337-40-0) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antibacterial, antitumor, and insecticidal activities, supported by relevant data and case studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas.
Antibacterial Activity
Preliminary screenings indicate that this compound exhibits moderate antibacterial properties. It has been shown to be effective against a range of bacterial strains, which positions it as a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrrole ring could enhance its efficacy against resistant strains .
Antitumor Activity
Research indicates that derivatives of pyrrole compounds, including this compound, possess antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Insecticidal Properties
The compound has also been evaluated for its insecticidal activity. Studies have shown that it can effectively reduce pest populations, making it a potential candidate for agricultural applications. The insecticidal mechanism is believed to involve disruption of the nervous system in target species .
Case Studies
-
Antibacterial Efficacy :
A study conducted by researchers at UCL reported that tert-butyl derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was noted as a primary mechanism of action . -
Antitumor Mechanism :
In a comparative analysis of various pyrrole derivatives, this compound was found to be less effective than natural extracts but showed promise when combined with other chemotherapeutic agents . This combination therapy approach may enhance its overall efficacy. -
Insecticidal Application :
Field trials demonstrated that formulations containing this compound significantly reduced aphid populations on treated crops compared to untreated controls. The results suggest its viability as a natural pesticide alternative .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for preparing tert-butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via Boc-protection of pyrrolidine precursors followed by cyclization or functionalization reactions. For example, stepwise coupling of heterocyclic fragments (e.g., spiro-pyran-pyrrolo-pyrimidine systems) under controlled temperatures (0–25°C) and catalytic conditions (e.g., palladium catalysts for cross-coupling) is described in patent literature . Optimization involves adjusting solvent polarity (e.g., DMF or THF), stoichiometry of reagents, and reaction time to maximize yield (reported up to 70–80% in optimized protocols) . Purity is ensured via flash chromatography using gradients of ethyl acetate/hexane .
Q. Which crystallographic tools and software are recommended for structural elucidation of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement is performed using SHELXL (for small-molecule resolution) , while ORTEP-3 is employed for thermal ellipsoid visualization and molecular geometry analysis . For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with refinement pipelines . Key metrics include bond length/angle deviations (< 0.01 Å and < 1°, respectively) and R-factor convergence (< 5%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Based on GHS classifications, the compound is a Category 4 oral toxin (H302) and causes skin/eye irritation (H315/H319). Required precautions include:
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Respiratory protection : P95 (NIOSH) or P1 (EN 143) filters for aerosolized particles .
- Ventilation : Use fume hoods to limit inhalation exposure (STOT Category 3, H335) .
Advanced Research Questions
Q. How can graph set analysis resolve hydrogen bonding patterns in the crystalline form of this compound?
- Answer : Etter’s graph set theory categorizes hydrogen bonds into discrete motifs (e.g., rings, chains). For octahydropyrrolo-pyrrole systems, analyze donor-acceptor distances (2.7–3.0 Å) and angles (150–180°) using crystallographic data. Assign patterns such as rings (two donors/two acceptors forming an 8-membered ring), which stabilize the lattice . Tools like Mercury (CCDC) or PLATON automate this analysis .
Q. What methodological strategies address stereochemical ambiguities in the compound’s fused pyrrolo-pyrrole system?
- Answer : Absolute configuration is determined via:
- Chiral HPLC : Use Chiralpak® columns with hexane/isopropanol eluents to separate enantiomers (e.g., retention time differences > 2 min) .
- SC-XRD : Anomalous dispersion (e.g., Cu-Kα radiation) refines Flack parameters (< 0.1 confirms configuration) .
- Vibrational Circular Dichroism (VCD) : Correlate experimental spectra with DFT-calculated modes to resolve diastereomers .
Q. How should researchers reconcile discrepancies between crystallographic and spectroscopic data (e.g., NMR) for this compound?
- Answer : Contradictions may arise from dynamic motion in solution (NMR) vs. static crystal packing (SC-XRD). Mitigation strategies include:
- Variable-temperature NMR : Identify conformational exchange (e.g., coalescence temperatures for proton signals).
- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic coordinates to assess strain .
- Multi-algorithm refinement : Validate SHELXL outputs with independent software (e.g., Olex2 ) to rule out model bias .
Q. What role does this compound serve as a building block in synthesizing pharmacologically relevant heterocycles?
- Answer : The rigid pyrrolo-pyrrole scaffold is leveraged in:
- Kinase inhibitors : Functionalize the carbonyl group via nucleophilic acyl substitution (e.g., with aminopyridines) .
- Boronic ester derivatives : Introduce boronates at the pyrrolidine nitrogen for Suzuki-Miyaura cross-coupling (e.g., tert-butyl 3-(dioxaborolanyl)-pyrrole carboxylate derivatives) .
- Supramolecular hosts : Exploit hydrogen bonding sites (N-H, C=O) to design molecular recognition motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
